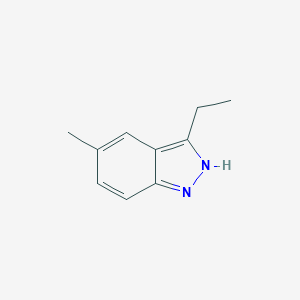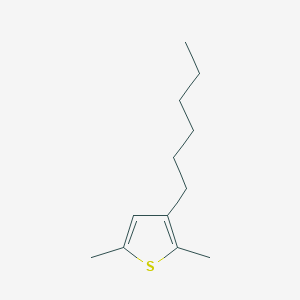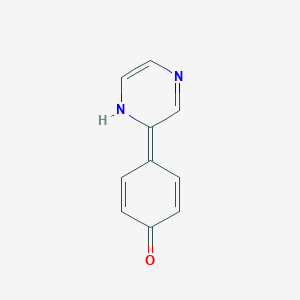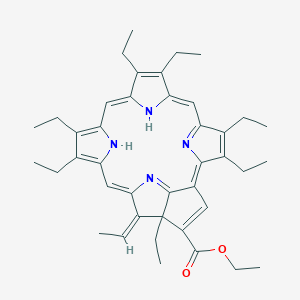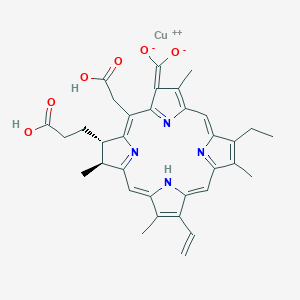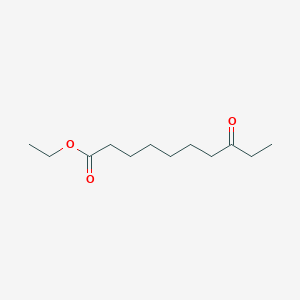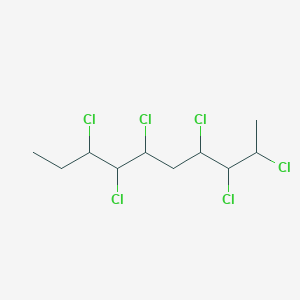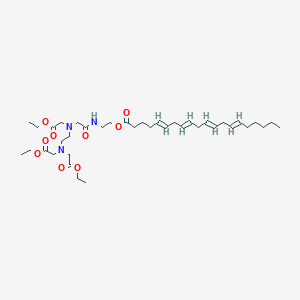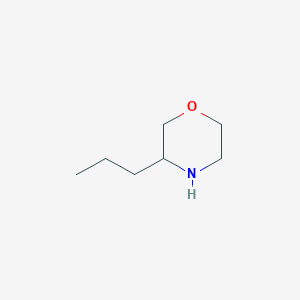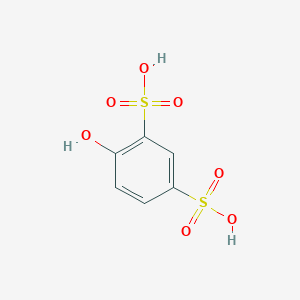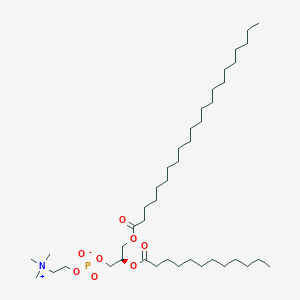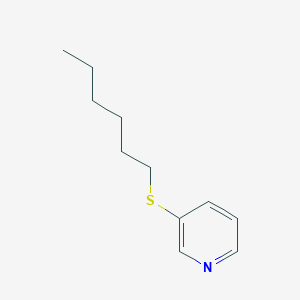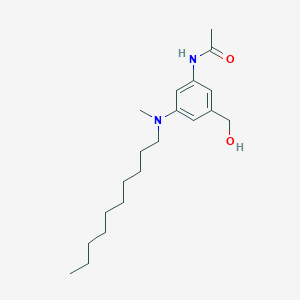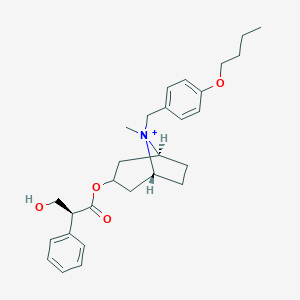
Butropium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butropium is a chemical compound that belongs to the family of quaternary ammonium compounds. It is widely used in scientific research, particularly in the field of neuroscience, for its ability to block the action of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. In
Wissenschaftliche Forschungsanwendungen
Cardiovascular Effects
Butropium has been studied for its effects on cardiovascular activity. A study by Chiba (1980) explored the impact of butropium on chronotropic and inotropic activity in isolated atrial preparations. The research found that butropium, in certain doses, produced a dose-dependent positive chronotropic and inotropic effect. At higher doses, it initially showed a slight negative effect followed by a long-lasting positive effect. This suggests that butropium may influence heart rate and contractility through cholinergic blockade and possibly stimulation of adrenergic beta-receptors (Chiba, 1980).
Gastrointestinal Applications
In another study, Sakamoto et al. (1977) investigated the effectiveness of butropium bromide as a premedication to reduce salivation during endoscopic examinations. The study, conducted as a double-blind controlled experiment, found that butropium bromide significantly reduced salivation, making it a useful premedication for endoscopic procedures (Sakamoto et al., 1977).
Gastric Motility Research
Further research into gastric motility compared the effects of glucagon and butropium bromide. This study by Kawamoto et al. (1985) found that both glucagon and butropium bromide significantly delayed gastric emptying and inhibited gastric peristalsis, suggesting their utility in managing gastrointestinal motility for medical procedures (Kawamoto et al., 1985).
Eigenschaften
CAS-Nummer |
107080-63-7 |
|---|---|
Produktname |
Butropium |
Molekularformel |
C28H38NO4+ |
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
[(1R,5S)-8-[(4-butoxyphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C28H38NO4/c1-3-4-16-32-25-14-10-21(11-15-25)19-29(2)23-12-13-24(29)18-26(17-23)33-28(31)27(20-30)22-8-6-5-7-9-22/h5-11,14-15,23-24,26-27,30H,3-4,12-13,16-20H2,1-2H3/q+1/t23-,24+,26?,27-,29?/m1/s1 |
InChI-Schlüssel |
ALVDDLOWVXJXCD-SPRJYOCZSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)C[N+]2([C@@H]3CC[C@H]2CC(C3)OC(=O)[C@H](CO)C4=CC=CC=C4)C |
SMILES |
CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C |
Synonyme |
8-Azoniabicyclo[3.2.1]octane, 8-[(4-butoxyphenyl)methyl]-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-, [3(S)-endo]- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



